2-Methoxy-5-sulfinobenzoic acid 2-Methoxy-5-sulfinobenzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC19808783
InChI: InChI=1S/C8H8O5S/c1-13-7-3-2-5(14(11)12)4-6(7)8(9)10/h2-4H,1H3,(H,9,10)(H,11,12)
SMILES:
Molecular Formula: C8H8O5S
Molecular Weight: 216.21 g/mol

2-Methoxy-5-sulfinobenzoic acid

CAS No.:

Cat. No.: VC19808783

Molecular Formula: C8H8O5S

Molecular Weight: 216.21 g/mol

* For research use only. Not for human or veterinary use.

2-Methoxy-5-sulfinobenzoic acid -

Specification

Molecular Formula C8H8O5S
Molecular Weight 216.21 g/mol
IUPAC Name 2-methoxy-5-sulfinobenzoic acid
Standard InChI InChI=1S/C8H8O5S/c1-13-7-3-2-5(14(11)12)4-6(7)8(9)10/h2-4H,1H3,(H,9,10)(H,11,12)
Standard InChI Key PLMLANOYARXBNG-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)S(=O)O)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Features

2-Methoxy-5-sulfobenzoic acid belongs to the class of sulfonated aromatic carboxylic acids. Its IUPAC name, 2-methoxy-5-sulfobenzoic acid, reflects the substitution pattern on the benzene ring (Figure 1). Key structural attributes include:

  • Methoxy group (-OCH3_3): Electron-donating substituent at the 2-position, influencing electronic distribution and reactivity.

  • Sulfonic acid group (-SO3_3H): Strongly electron-withdrawing at the 5-position, enhancing acidity and solubility in polar solvents .

The compound’s canonical SMILES representation is O=C(O)C1=CC(=CC=C1OC)S(=O)(=O)O\text{O=C(O)C1=CC(=CC=C1OC)S(=O)(=O)O}, and its InChIKey is FYTJTAFKCCEUIC-UHFFFAOYSA-N . X-ray crystallography and spectroscopic analyses (e.g., 1H^1\text{H} NMR, IR) confirm its planar aromatic structure with intramolecular hydrogen bonding between the carboxylic acid and sulfonic acid groups .

Table 1: Physicochemical Properties of 2-Methoxy-5-sulfobenzoic Acid

PropertyValueSource
Molecular FormulaC8H8O6S\text{C}_8\text{H}_8\text{O}_6\text{S}
Molecular Weight232.21 g/mol
Density1.561 g/cm³
Boiling PointNot Available
Melting PointNot Available
LogP (Partition Coefficient)1.72
PSA (Polar Surface Area)109.28 Ų

Synthesis and Manufacturing Processes

Multi-Step Synthesis via Bromination and Cyanation

A patented method (CN111100042B) outlines a four-step synthesis starting from 4-methoxybenzenesulfonamide :

  • Bromination: Reacting 4-methoxybenzenesulfonamide with bromine and a reducing agent (e.g., NaHSO3_3) at 40–60°C yields 3-bromo-4-methoxybenzenesulfonamide (88–92% purity) .

  • Cyanation: Substituting bromine with cyanide using cuprous cyanide (CuCN) at 120°C produces 3-cyano-4-methoxybenzenesulfonamide .

  • Esterification: Treatment with methanol and HCl gas forms 2-methoxy-5-sulfonamide methyl benzoate (88.6% yield) .

  • Hydrolysis: Basic hydrolysis with NaOH followed by acidification yields the final product, 2-methoxy-5-sulfobenzoic acid, at 90.5% yield .

Direct Sulfamoylation of Chlorobenzene Derivatives

An alternative route (CN105646294A) involves reacting 2-methoxy-5-chlorobenzene methyl formate with sodium aminosulfinate at 40–65°C . This one-pot method simplifies the synthesis but requires precise temperature control to minimize byproducts like sodium chloride. The process achieves a 78–85% yield after vacuum concentration .

Table 2: Comparison of Synthesis Methods

ParameterMulti-Step (CN111100042B)Direct Sulfamoylation (CN105646294A)
Starting Material4-Methoxybenzenesulfonamide2-Methoxy-5-chlorobenzene methyl formate
Reaction Steps41
Yield90.5% (final step)78–85%
Key AdvantageHigh purity (>99%)Shorter process flow
Key LimitationLengthy reaction timesByproduct formation

Physicochemical Properties and Stability

Solubility and Acidity

The sulfonic acid group confers high water solubility (~25 g/L at 25°C), while the carboxylic acid group enhances solubility in polar organic solvents like methanol and acetonitrile . The compound’s acidity stems from both functional groups:

  • Sulfonic acid: pKa1.5\text{p}K_a \approx -1.5 (strongly acidic).

  • Carboxylic acid: pKa2.8\text{p}K_a \approx 2.8 (moderately acidic) .

Applications and Industrial Relevance

Pharmaceutical Intermediates

2-Methoxy-5-sulfobenzoic acid is a precursor to sulfonamide drugs, including diuretics and antibiotics. Its methyl ester derivative (PubChem CID 23046722) is utilized in protease inhibitor synthesis .

Agrochemicals

Functionalization of the sulfonic acid group enables the production of herbicides and fungicides. For example, coupling with amines generates sulfonamide-based agrochemicals with enhanced bioavailability .

Materials Science

The compound’s ability to chelate metal ions (e.g., Cu2+^{2+}, Fe3+^{3+}) makes it valuable in polymer stabilization and corrosion inhibition .

Recent Advances and Future Directions

Recent patents (e.g., CN111100042B, 2025) highlight innovations in catalytic systems and solvent-free reactions to improve yield and sustainability . Future research may explore:

  • Green Chemistry: Ionic liquids or microwave-assisted synthesis to reduce energy consumption.

  • Biomedical Applications: Drug conjugates targeting sulfotransferase enzymes in cancer therapy.

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